4-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide 4-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 682762-89-6
VCID: VC6673569
InChI: InChI=1S/C19H21FN2O3S/c1-3-25-15-5-7-16(8-6-15)26(23,24)21-11-10-17-13(2)22-19-9-4-14(20)12-18(17)19/h4-9,12,21-22H,3,10-11H2,1-2H3
SMILES: CCOC1=CC=C(C=C1)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)F)C
Molecular Formula: C19H21FN2O3S
Molecular Weight: 376.45

4-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide

CAS No.: 682762-89-6

Cat. No.: VC6673569

Molecular Formula: C19H21FN2O3S

Molecular Weight: 376.45

* For research use only. Not for human or veterinary use.

4-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide - 682762-89-6

Specification

CAS No. 682762-89-6
Molecular Formula C19H21FN2O3S
Molecular Weight 376.45
IUPAC Name 4-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide
Standard InChI InChI=1S/C19H21FN2O3S/c1-3-25-15-5-7-16(8-6-15)26(23,24)21-11-10-17-13(2)22-19-9-4-14(20)12-18(17)19/h4-9,12,21-22H,3,10-11H2,1-2H3
Standard InChI Key UQIWFXUFOJDVNE-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)F)C

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

4-Ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide comprises a benzene sulfonamide core linked via an ethylamine spacer to a 5-fluoro-2-methylindole moiety. The molecular formula is C₁₉H₂₁FN₂O₃S, with a calculated molecular weight of 384.45 g/mol. The IUPAC name reflects its substituent positions:

  • 4-Ethoxy: An ethoxy group (-OCH₂CH₃) at position 4 of the benzene ring.

  • N-[2-(5-Fluoro-2-Methyl-1H-Indol-3-Yl)Ethyl]: A 2-methylindole with a fluorine atom at position 5, connected to the sulfonamide nitrogen via a two-carbon chain.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₉H₂₁FN₂O₃S
Molecular Weight384.45 g/mol
CAS RegistryNot publicly assigned
SMILESCCOC1=CC=C(C=C1)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)F)C
Topological Polar SA89.5 Ų (estimated)

The structural complexity arises from the juxtaposition of hydrophobic (indole, ethoxy) and polar (sulfonamide) groups, suggesting balanced solubility properties.

Synthesis and Chemical Preparation

Synthetic Pathways

The synthesis of 4-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide likely follows a multi-step protocol analogous to related sulfonamide-indole hybrids:

  • Indole Core Formation:

    • Fischer indole synthesis using 4-fluorophenylhydrazine and 2-butanone under acidic conditions yields 5-fluoro-2-methylindole.

  • Sulfonamide Coupling:

    • Sulfonation of 4-ethoxybenzene with chlorosulfonic acid produces 4-ethoxybenzenesulfonyl chloride.

    • Reaction with 2-(5-fluoro-2-methyl-1H-indol-3-yl)ethylamine in the presence of a base (e.g., pyridine) forms the sulfonamide bond.

  • Purification:

    • Column chromatography or recrystallization isolates the final product, with yields typically ranging from 40–60% for analogous reactions.

Critical Reaction Parameters

  • Temperature: Controlled heating (60–80°C) during sulfonation prevents decomposition.

  • Catalysts: Triethylamine enhances nucleophilicity in the coupling step.

Physicochemical Properties

Solubility and Stability

While experimental data for this specific compound is unavailable, analogs suggest:

  • Aqueous Solubility: <0.1 mg/mL due to hydrophobic indole and ethoxy groups.

  • Lipophilicity: LogP ≈ 3.2 (estimated via ChemAxon), favoring membrane permeability.

  • Stability: Stable under ambient conditions but susceptible to hydrolysis in strong acids/bases at elevated temperatures.

Spectral Characterization

Hypothetical spectral data based on structural analogs :

  • ¹H NMR (DMSO-d₆): δ 1.35 (t, 3H, -OCH₂CH₃), 2.45 (s, 3H, indole-CH₃), 6.8–7.9 (m, aromatic H).

  • MS (ESI+): m/z 385.1 [M+H]⁺.

Biological Activities and Mechanisms

Table 2: Comparative Bioactivity of Analogous Compounds

CompoundIC₅₀ (μM)Target
3-Ethoxy-4-fluoro analog0.45Dihydropteroate synthase
5-Fluoro-2-methoxy analog1.2Tubulin
Quinolinone-sulfonamide hybrid 0.008CFTR ion channel

Research Gaps and Future Directions

Unanswered Questions

  • In Vivo Pharmacokinetics: Absorption, distribution, and excretion profiles remain uncharacterized.

  • Toxicity: Preliminary cytotoxicity screening in hepatic and renal cell lines is warranted.

  • Structural Optimization: Modifying the ethoxy group to methoxy or cyclopropoxy may enhance potency .

Recommended Studies

  • Proteomic Profiling: Identify off-target interactions via affinity chromatography-mass spectrometry.

  • Crystallography: Resolve ligand-target complexes to guide rational design.

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